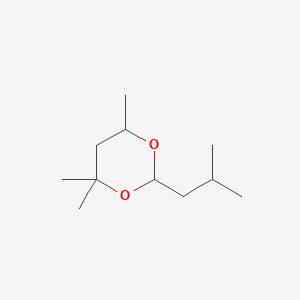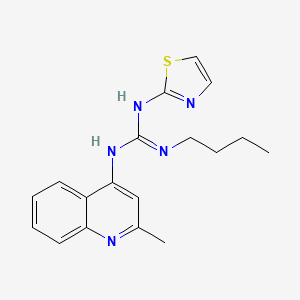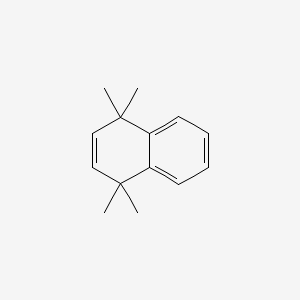
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene is a chemical compound with the molecular formula C14H18. It is a derivative of naphthalene, characterized by the presence of four methyl groups attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene can be synthesized through the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is typically carried out under reflux conditions for 16 hours. After the reaction, the mixture is quenched with hydrochloric acid (HCl) and extracted with hexanes. The organic layer is then washed, dried, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Saturated hydrocarbons like tetramethylnaphthalene.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and drugs.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1,1,5,6-Tetramethyl-1,2-dihydronaphthalene: Similar in structure but differs in the position of methyl groups.
6,7-Diethyl-1,1,4,4-tetramethyltetraline: Contains ethyl groups in addition to methyl groups, leading to different chemical properties
Uniqueness: The presence of four methyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
67756-38-1 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1,1,4,4-tetramethylnaphthalene |
InChI |
InChI=1S/C14H18/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI-Schlüssel |
SZWTXTJZMUNNPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C2=CC=CC=C21)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)


![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
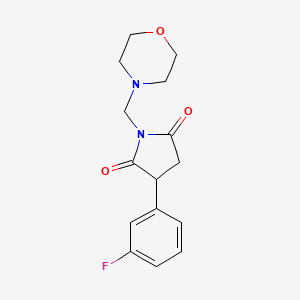
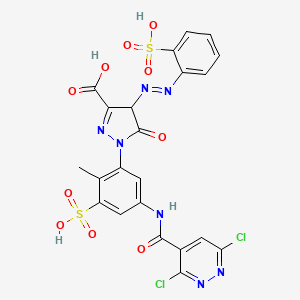
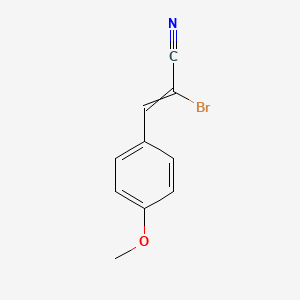
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
